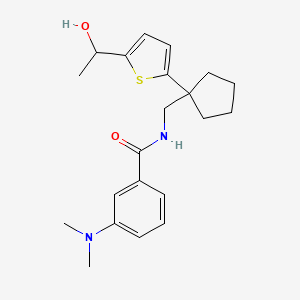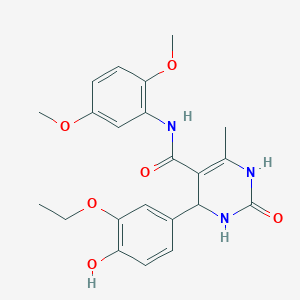
1-(Oxolan-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-2-yl)propan-2-amine, also known as (oxolan-2-yl)methylamine, is a chemical compound with a molecular weight of 143.23 . It is also referred to by its IUPAC name, N-(tetrahydro-2-furanylmethyl)-2-propanamine .
Molecular Structure Analysis
The InChI code for 1-(Oxolan-2-yl)propan-2-amine is 1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D representation of the molecule.Applications De Recherche Scientifique
Metal-Free Photosensitization Protocol
A study by Patra et al. (2021) describes a metal-free photosensitization protocol for introducing both amine and alcohol functionalities into alkene substrates. This process is significant for the convergent synthesis of 1,2-aminoalcohols, a key structural component in high-value organic molecules, under mild conditions using oxime carbonate as a bifunctional reagent (Patra, Das, Daniliuc, & Glorius, 2021).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines, including 1-(Oxolan-2-yl)propan-2-amine derivatives, and investigated their efficacy as corrosion inhibitors for carbon steel. These amines showed promising results in retarding anodic dissolution of iron, highlighting their potential in corrosion science (Gao, Liang, & Wang, 2007).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
Trifunović et al. (2010) developed an efficient synthesis method for N-substituted 1,3-oxazinan-2-ones, involving 1-(Oxolan-2-yl)propan-2-amine. This method features a three-component, one-pot reaction at room temperature, indicating its utility in the synthesis of chiral products and pharmaceutical compounds (Trifunović et al., 2010).
CO2 Absorption Research
Research by Mandal et al. (2003) explores the absorption of CO2 into aqueous blends of 2-amino-2-methyl-1-propanol and diethanolamine, which is relevant for understanding the interactions and reactions involving similar amines like 1-(Oxolan-2-yl)propan-2-amine. Their study contributes to the field of carbon capture and environmental chemistry (Mandal, Biswas, & Bandyopadhyay, 2003).
Biobased Amines for Material Chemistry
Froidevaux et al. (2016) discuss the synthesis of biobased amines, including those similar to 1-(Oxolan-2-yl)propan-2-amine, and their use as monomers in the creation of biobased polymers. Their review highlights the importance of these amines in various applications, such as automotive and health (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Plant Development and Defence
Cona et al. (2006) explore the role of amine oxidases, which are involved in the oxidative de-amination of polyamines like 1-(Oxolan-2-yl)propan-2-amine. Their study reveals the significance of these enzymes in plant growth, wound healing, and pathogen defense (Cona, Rea, Angelini, Federico, & Tavladoraki, 2006).
Propriétés
IUPAC Name |
1-(oxolan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)5-7-3-2-4-9-7/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJKUGXJVDDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

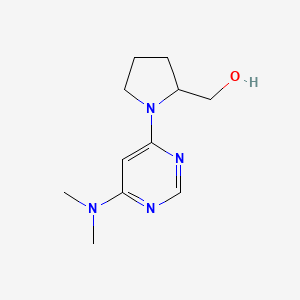

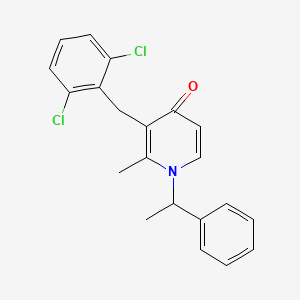
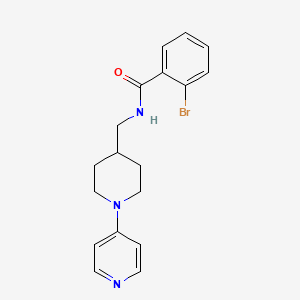
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
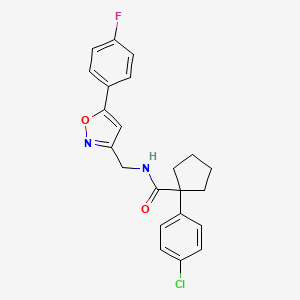
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)
![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)
